molecular formula C5Cl2F3NOS B8412875 2-Chloro-4-trifluoromethyl-5-thiazolecarbonyl chloride

2-Chloro-4-trifluoromethyl-5-thiazolecarbonyl chloride

Cat. No.: B8412875
M. Wt: 250.02 g/mol
InChI Key: HRJUIZPPJLMIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-trifluoromethyl-5-thiazolecarbonyl chloride is a useful research compound. Its molecular formula is C5Cl2F3NOS and its molecular weight is 250.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5Cl2F3NOS

Molecular Weight

250.02 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C5Cl2F3NOS/c6-3(12)1-2(5(8,9)10)11-4(7)13-1

InChI Key

HRJUIZPPJLMIGB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 36.0 g (0.1554 mole) of the acid of Example 17 and 171 g (1.437 mole) of thionyl chloride were held at reflux for 6 hours. Excess thionyl chloride was removed under reduced pressure and the residue (38.1 g, 98%) was reacted as described in Examples 19-31.
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 36.0 g (0.1554 mole) of the acid of Example 7 and 171 g (1.437 mole) of thionyl chloride were held at reflux for 6 hours. Excess thionyl chloride was removed under reduced pressure and the residue (38.1 g, 98%) was reacted as described in Examples 9-14.
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One

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